molecular formula C16H16N2O4S B2545990 N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide CAS No. 921897-66-7

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide

Cat. No.: B2545990
CAS No.: 921897-66-7
M. Wt: 332.37
InChI Key: UDDCRDHGDCYYHQ-UHFFFAOYSA-N
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Description

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide is a complex organic compound with a unique structure that includes a dibenzo[b,f][1,4]oxazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a suitable precursor to form the dibenzo[b,f][1,4]oxazepine core, followed by functionalization to introduce the ethanesulfonamide group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The ethanesulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of functionalized products, depending on the nucleophile employed.

Scientific Research Applications

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: It may be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism by which N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide
  • N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide

Uniqueness

Compared to similar compounds, N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide stands out due to its specific functional groups and structural configuration. These features may confer unique reactivity and interaction profiles, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-3-23(20,21)18-11-5-7-14-12(9-11)16(19)17-13-8-10(2)4-6-15(13)22-14/h4-9,18H,3H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDCRDHGDCYYHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC2=C(C=C1)OC3=C(C=C(C=C3)C)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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